

HTH-01-091 TFA: A Comparative Analysis of Kinase Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	HTH-01-091 TFA	
Cat. No.:	B12388138	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor HTH-01-091's performance against its primary target, Maternal Embryonic Leucine Zipper Kinase (MELK), and other related kinases. The data presented is supported by experimental evidence to facilitate informed decisions in research and drug development.

HTH-01-091 is a potent and selective inhibitor of MELK with a reported IC50 of 10.5 nM.[1] Its specificity is a critical attribute for its utility as a chemical probe and a potential therapeutic agent. This analysis focuses on its performance against a panel of related kinases, providing a clear overview of its on-target and off-target activities. The trifluoroacetic acid (TFA) salt form is a common formulation for this compound.

Kinase Specificity Profile of HTH-01-091

The following table summarizes the inhibitory activity of HTH-01-091 against its primary target MELK and a selection of other kinases. The data is derived from radiometric kinase assays.



Kinase Target	IC50 (nM)	Fold Selectivity vs. MELK
MELK	10.5	1
DYRK4	41.8	4.0
PIM1	60.6	5.8
mTOR	632	60.2
CDK7	1230	117.1

Data sourced from Huang HT, et al. eLife. 2017;6:e26693 and MedChemExpress product datasheet.[1]

Experimental Protocols

The determination of the kinase inhibitory potency of HTH-01-091 was conducted using a radiometric kinase assay. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Radiometric Kinase Assay Protocol:

- Reaction Setup: Kinase reactions are performed in a buffer containing the kinase, a specific substrate peptide, and a mixture of non-radiolabeled ('cold') and radiolabeled ('hot') [y-32P]ATP. The reaction is initiated by the addition of the ATP mixture.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
- Reaction Termination: The kinase reaction is stopped, typically by the addition of a solution that denatures the kinase, such as phosphoric acid.
- Separation: The phosphorylated substrate is separated from the remaining radiolabeled ATP.
 This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper,
 which binds the peptide substrate.
- Washing: The phosphocellulose paper is washed multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.

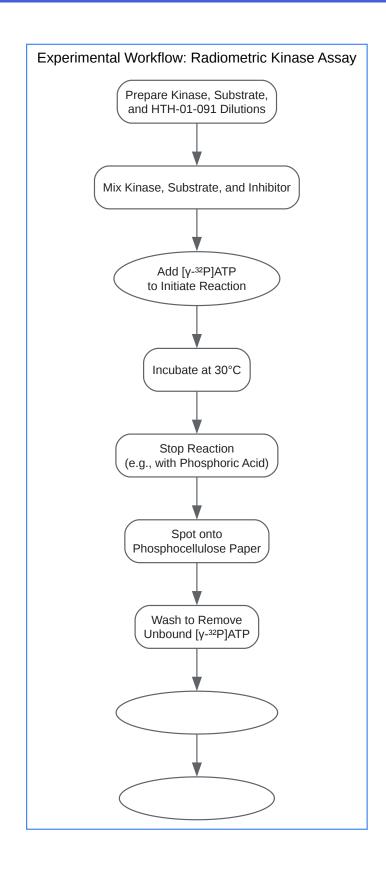


- Detection and Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
- IC50 Determination: To determine the IC50 value, the assay is performed with a range of
 inhibitor concentrations. The percentage of kinase inhibition at each concentration is
 calculated relative to a control reaction without the inhibitor. The IC50 value is then
 determined by fitting the dose-response data to a suitable curve.

Visualizing Kinase Selectivity and Signaling Context

To better understand the experimental process and the biological context of HTH-01-091's activity, the following diagrams are provided.

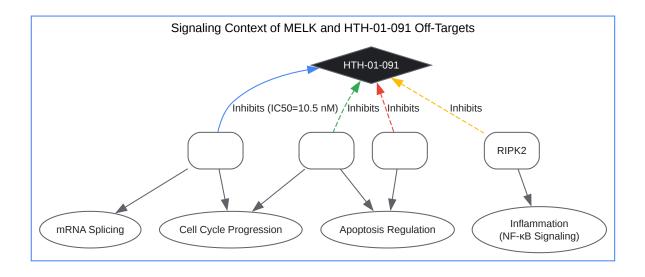




Click to download full resolution via product page

Caption: Workflow for determining kinase inhibition by HTH-01-091.





Click to download full resolution via product page

Caption: Simplified signaling pathways of MELK and off-target kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

References

- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- To cite this document: BenchChem. [HTH-01-091 TFA: A Comparative Analysis of Kinase Specificity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388138#hth-01-091-tfa-specificity-analysis-against-related-kinases]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com